1-(Quinolin-3-yl)propan-1-one

Description

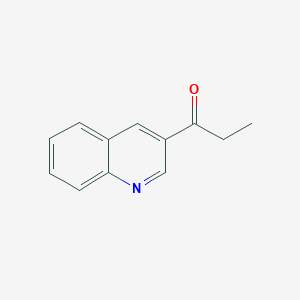

1-(Quinolin-3-yl)propan-1-one is a ketone derivative featuring a quinoline moiety substituted at the 3-position with a propan-1-one group. Quinoline-based compounds are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-quinolin-3-ylpropan-1-one |

InChI |

InChI=1S/C12H11NO/c1-2-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3 |

InChI Key |

ZNFIIFOGFGSYKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-3-yl)propan-1-one can be synthesized through several methods. One common approach is the Friedländer quinoline synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst such as polyphosphoric acid . This method is known for its efficiency and high yield.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of the carbonyl group can yield 1-(quinolin-3-yl)propan-1-ol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

- Quinoline-3-carboxylic acid (oxidation)

- 1-(Quinolin-3-yl)propan-1-ol (reduction)

- Halogenated quinoline derivatives (substitution)

Scientific Research Applications

1-(Quinolin-3-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinolin-3-yl)propan-1-one is primarily related to its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Positional Isomers: Quinolin-4-yl and Quinolin-5-yl Analogues

The position of the quinoline nitrogen significantly alters electronic properties and bioactivity. For example:

- 1-(Quinolin-4-yl)propan-1-one (CAS 83629-96-3, C₁₂H₁₁NO, MW 185.225) has the ketone group at the 4-position of quinoline. This isomer is commercially available and listed with seven suppliers, suggesting industrial relevance .

- It is noted for having nine suppliers, indicating broader applicability .

Key Differences :

- Electronic Effects : The 3- and 4-substituted isomers may exhibit varied resonance stabilization due to nitrogen positioning, impacting reactivity.

- Biological Activity: While direct comparisons are absent, quinolin-4-yl derivatives are often explored in kinase inhibition, whereas quinolin-3-yl compounds are linked to antimicrobial activity .

Chalcone Derivatives: Prop-2-en-1-one Analogues

Quinoline chalcones (α,β-unsaturated ketones) demonstrate enhanced bioactivity compared to saturated ketones like 1-(Quinolin-3-yl)propan-1-one. Examples include:

- 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one: Synthesized via Claisen-Schmidt condensation, this chalcone derivative exhibits π–π interactions in its crystal structure, which may enhance DNA intercalation and antitumor activity .

- (E)-1-(2,4-Dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one: The conjugated double bond in chalcones increases electrophilicity, making them potent inhibitors of enzymes like topoisomerases .

Structural vs. Functional Comparison :

Complex Heterocyclic Derivatives

Patented compounds highlight advanced modifications for targeted therapies:

Key Innovations:

- Targeted Drug Design: Addition of morpholine (increasing hydrophilicity) or tetrahydroquinoline (modulating lipophilicity) tailors compounds for specific biological targets .

Industrial and Pharmacological Variants

- 1-(3-Bromo-4-chlorophenyl)propan-1-one: A halogenated analogue, this compound’s electrophilic bromine and chlorine substituents enhance its utility in cross-coupling reactions, contrasting with the unsubstituted quinolin-3-yl derivative .

- Neroli Ketone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one): A structurally distinct propan-1-one used in fragrances, highlighting the versatility of the ketone group in non-pharmaceutical applications .

Biological Activity

1-(Quinolin-3-yl)propan-1-one, a compound featuring a quinoline moiety, has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H11N |

| Molecular Weight | 185.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The quinoline ring system is known to facilitate hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32–64 µg/mL, suggesting moderate antibacterial activity.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations of 10–50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound.

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups. The anti-inflammatory effect was comparable to that of indomethacin, a standard anti-inflammatory drug.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that the compound exhibited potent activity against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound in human leukemia cells (K562). The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.